

Synthesis Protocol for tert-Butyl 3-hydroxypropyl(methyl)carbamate: An Application Note

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Compound of Interest

Compound Name: *tert-Butyl 3-hydroxypropylmethylcarbamate*

Cat. No.: *B028104*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of tert-Butyl 3-hydroxypropyl(methyl)carbamate, a valuable intermediate in organic synthesis and drug development. The procedure outlined is based on the well-established method of amine protection using di-tert-butyl dicarbonate (Boc anhydride).

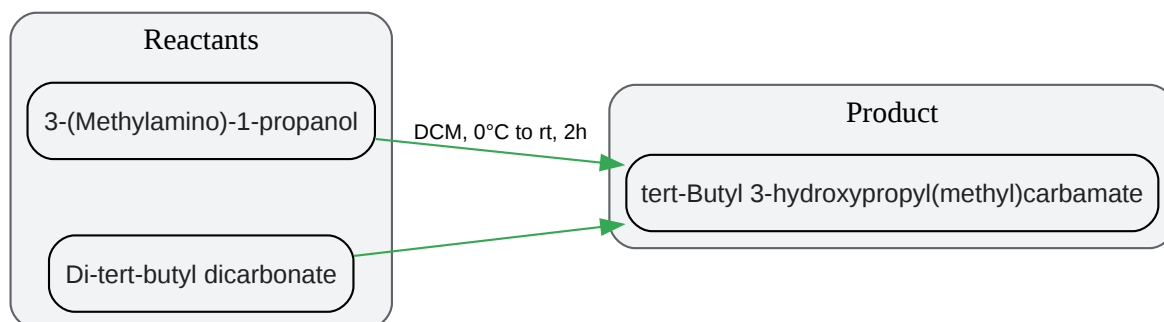
Introduction

Tert-Butyl 3-hydroxypropyl(methyl)carbamate is a bifunctional molecule containing a protected secondary amine and a primary alcohol. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the hydroxyl group, making this compound a useful building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The following protocol details a reliable method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis involves the reaction of 3-(methylamino)-1-propanol with di-tert-butyl dicarbonate. The lone pair of the secondary amine acts as a nucleophile, attacking one of the

carbonyl carbons of the Boc anhydride. This leads to the formation of the N-Boc protected product.



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Caption: Reaction scheme for the synthesis of tert-Butyl 3-hydroxypropyl(methyl)carbamate.

Experimental Protocol

This protocol is adapted from the synthesis of a structurally similar compound, tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate.^[1]

Materials:

- 3-(Methylamino)-1-propanol
- Di-tert-butyl dicarbonate (Boc anhydride)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask

- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(methlamino)-1-propanol (1.0 equivalent).
- **Dissolution:** Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-15 mL per gram of starting amine).
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Boc Anhydride:** While stirring, add di-tert-butyl dicarbonate (1.1 equivalents) to the cooled solution portion-wise.
- **Reaction:** Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1.5 to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, quench the reaction by adding deionized water to the flask.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Solvent Removal:** Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification (if necessary): The resulting product is often of high purity. If further purification is required, flash column chromatography on silica gel can be performed.

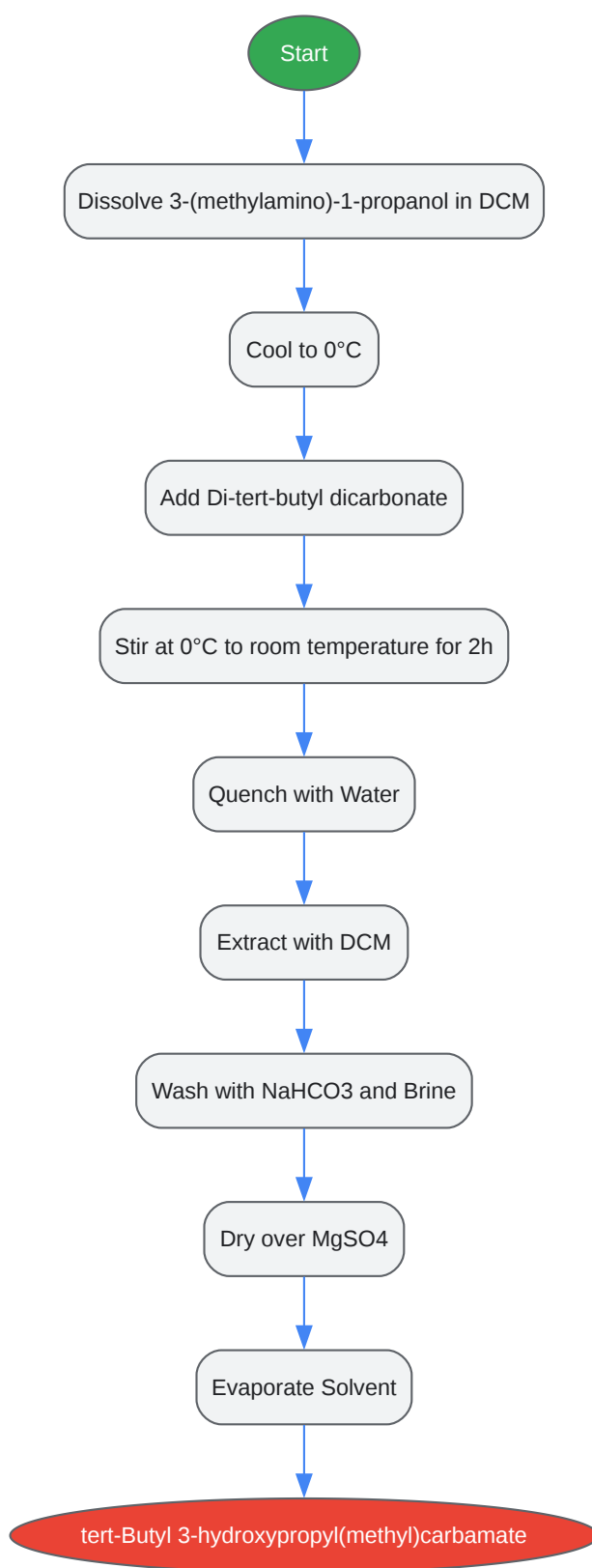
Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance |
|---|------------|--|----------------------------|------------------------------------|
| 3-(Methylamino)-1-propanol | 4551-40-0 | C ₄ H ₁₁ NO | 89.14 | Colorless liquid |
| Di-tert-butyl dicarbonate | 24424-99-5 | C ₁₀ H ₁₈ O ₅ | 218.25 | Colorless to white solid or liquid |
| tert-Butyl 3-hydroxypropyl(methyl)carbamate | 98642-44-5 | C ₉ H ₁₉ NO ₃ | 189.25 | Oil or liquid[2] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.



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Caption: Workflow for the synthesis of tert-Butyl 3-hydroxypropyl(methyl)carbamate.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.
- Di-tert-butyl dicarbonate can cause irritation. Avoid contact with skin and eyes.

This protocol provides a general guideline. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

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References

- 1. tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. tert-butyl 3-hydroxypropylmethylcarbamate | 98642-44-5 [chemicalbook.com]
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